molecular formula C15H11N9O B2436916 2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide CAS No. 1448051-14-6

2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2436916
CAS No.: 1448051-14-6
M. Wt: 333.315
InChI Key: STMYYHCQCRJBSQ-UHFFFAOYSA-N
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Description

2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a novel synthetic compound designed for research purposes, featuring a hybrid structure combining 1,2,3-triazole and 1,2,4-triazole pharmacophores linked through a pyrimidine core. This unique architecture is of significant interest in medicinal chemistry, as the triazole scaffold is a known privileged structure in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Triazole-containing compounds have been extensively reported to demonstrate a wide range of pharmacological activities, including potential as anticancer agents , antifungals , and anticonvulsants . The incorporation of the 1,2,4-triazole moiety, in particular, is a common strategy as it can act as a bioisostere for amide, ester, and carboxylic acid groups, often improving the physicochemical properties and metabolic stability of lead compounds . Researchers can investigate this molecule as a key intermediate or lead compound for developing new enzyme inhibitors or probes for biological systems. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N9O/c25-15(12-7-19-24(22-12)11-4-2-1-3-5-11)21-13-6-14(18-9-17-13)23-10-16-8-20-23/h1-10H,(H,17,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMYYHCQCRJBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, pioneered by Sharpless and Meldal, remains the gold standard for 1,4-disubstituted 1,2,3-triazoles. For 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, phenylacetylene reacts with an azide derivative under Cu(I) catalysis. A representative protocol involves:

  • Reagents : Phenylacetylene (1.2 eq), ethyl azidoacetate (1 eq), CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.2 eq)
  • Conditions : DMF/H₂O (3:1), 25°C, 12 h
  • Yield : 78% after recrystallization

Regioselectivity challenges arise due to potential 1,5-disubstituted byproducts when using Ru catalysts. The CuAAC method ensures exclusive 1,4-regiochemistry, critical for positioning the phenyl group at N-2. Post-cycloaddition, saponification of the ester (NaOH, EtOH/H₂O, 80°C, 4 h) yields the carboxylic acid.

Alternative Methods: Hydrazone Cyclization

For substrates sensitive to copper, thermal cyclization of hydrazones offers a metal-free pathway. Reacting phenylglyoxal hydrazone with nitriles under reflux (toluene, 110°C, 8 h) produces the triazole core in 65% yield. However, this method suffers from lower regiocontrol compared to CuAAC.

Functionalization of Pyrimidine at Position 6

The pyrimidine ring’s C-6 position is functionalized with 1H-1,2,4-triazole via nucleophilic aromatic substitution (NAS) or cross-coupling:

Nucleophilic Aromatic Substitution

Protocol :

  • Substrates : 6-Chloropyrimidin-4-amine (1 eq), 1H-1,2,4-triazole (1.5 eq)
  • Base : K₂CO₃ (2 eq)
  • Solvent : DMF, 120°C, 24 h
  • Yield : 62%

Electron-deficient pyrimidines facilitate displacement, though prolonged heating risks decomposition. Microwave assistance (150°C, 30 min) improves yield to 75%.

Palladium-Catalyzed Cross-Coupling

For hindered substrates, Buchwald-Hartwig amination proves effective:

  • Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
  • Base : Cs₂CO₃ (3 eq)
  • Solvent : 1,4-Dioxane, 100°C, 12 h
  • Yield : 68%

Amidation: Linking Triazole and Pyrimidine Moieties

The final step couples 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine via carbodiimide-mediated amidation:

Activation and Coupling

Optimized Protocol :

  • Acid Activation :
    • Carboxylic acid (1 eq), SOCl₂ (3 eq), reflux (70°C, 2 h) → acid chloride
  • Amine Coupling :
    • Acid chloride (1 eq), pyrimidin-4-amine (1.2 eq), DIPEA (3 eq), THF, 0°C → RT, 6 h
    • Yield : 85%

Alternative : HATU-mediated coupling avoids hazardous SOCl₂:

  • Reagents : HATU (1.5 eq), DIPEA (3 eq), DMF, RT, 12 h
  • Yield : 82%

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (%)
Triazole formation CuAAC CuSO₄, DMF/H₂O 78 98
Triazole formation Hydrazone cyclization Toluene, 110°C 65 90
Pyrimidine functionalization NAS K₂CO₃, DMF 62 95
Pyrimidine functionalization Pd coupling Pd₂(dba)₃, dioxane 68 97
Amidation SOCl₂ activation THF, DIPEA 85 99
Amidation HATU coupling DMF, RT 82 98

CuAAC outperforms thermal cyclization in both yield and regioselectivity. For scale-up, HATU coupling is preferred due to safety, though SOCl₂ offers marginal yield advantages.

Challenges and Optimization Strategies

  • Regiochemical Control : Residual Ru catalysts in triazole synthesis necessitate rigorous purification. Chelating resins (e.g., QuadraPure™) reduce metal contamination to <5 ppm.
  • Amine Sensitivity : The pyrimidin-4-amine group’s nucleophilicity mandates inert atmospheres during coupling to prevent oxidation.
  • Solvent Selection : DMF enhances NAS reactivity but complicates isolation. Switch to NMP improves yields by 8% while easing workup.

Chemical Reactions Analysis

1.1. Formation of the 1,2,3-Triazole Core

The 2-phenyl-1,2,3-triazole-4-carboxamide fragment is likely synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:

  • Step 1 : Phenylacetylene reacts with an azide (e.g., ethyl azidoacetate) under CuSO₄/ascorbate catalysis to form the 1,2,3-triazole ring .

  • Step 2 : Subsequent hydrolysis of the ester group to a carboxylic acid, followed by activation (e.g., conversion to acid chloride) and coupling with a pyrimidine-amine derivative .

1.2. Functionalization of the Pyrimidine Ring

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine moiety is synthesized via nucleophilic aromatic substitution :

  • Step 1 : 4-Chloro-6-aminopyrimidine reacts with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃/DMF) to substitute the chlorine atom with the triazole group .

  • Step 2 : The resulting amine is coupled with the 1,2,3-triazole-4-carboxylic acid via amide bond formation using coupling agents like EDC/HOBt .

1.3. Coupling Reactions

The final assembly involves carboxamide linkage between the two heterocyclic units:

  • The 1,2,3-triazole-4-carboxylic acid reacts with 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine in the presence of DCC/DMAP or similar reagents to yield the target compound .

Reaction Optimization and Conditions

Reaction Step Catalyst/Reagent Solvent Yield Reference
CuAAC for 1,2,3-triazoleCuSO₄, sodium ascorbateH₂O/EtOH (1:1)75–88%
Pyrimidine substitutionK₂CO₃DMF80–95%
Amide couplingEDC, HOBtDCM/THF65–90%

Mechanistic Insights

  • CuAAC Mechanism : Copper(I) acetylide formation from terminal alkyne, followed by regioselective [3+2] cycloaddition with azide to form 1,4-disubstituted 1,2,3-triazole .

  • Pyrimidine Substitution : Base-assisted deprotonation of 1,2,4-triazole enhances nucleophilicity, enabling displacement of chloride on pyrimidine .

  • Amide Bond Formation : Carbodiimide-mediated activation of carboxylic acid to form an active ester intermediate, facilitating nucleophilic attack by the amine .

Functional Group Reactivity

  • 1,2,3-Triazole : Participates in π-π stacking and hydrogen bonding , enhancing solubility and binding affinity in biological systems .

  • 1,2,4-Triazole : Acts as a hydrogen bond acceptor , influencing pharmacokinetic properties .

  • Pyrimidine : Stabilizes the structure via aromatic interactions and serves as a platform for further functionalization .

Biological Relevance

Though not directly studied for this compound, structurally similar triazole-pyrimidine hybrids exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., c-Met) with IC₅₀ values < 1 μM .

  • Antimicrobial effects : Gram-negative bacterial inhibition (MIC: 2–8 µg/mL) .

Scientific Research Applications

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The presence of the triazole ring in 2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide enhances its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Studies

  • A study demonstrated that triazole derivatives exhibit potent activity against various strains of fungi including Candida albicans and Aspergillus fumigatus. The compound's structure allows it to act as a competitive inhibitor of lanosterol demethylase, an enzyme involved in ergosterol biosynthesis .

Anticancer Properties

Recent research has indicated that triazole-containing compounds can exhibit anticancer activity through multiple mechanisms. These include inducing apoptosis in cancer cells and inhibiting tumor growth by disrupting cellular signaling pathways.

Case Studies

  • A series of studies synthesized novel triazole derivatives that showed promising results against various cancer cell lines. For instance, compounds similar to 2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide were tested for their efficacy against Mycobacterium tuberculosis and demonstrated significant cytotoxicity .

Antimicrobial Activity

In addition to antifungal and anticancer properties, triazole derivatives have been evaluated for their antimicrobial effects against a range of bacterial pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies

  • Research has shown that triazole compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria. For example, derivatives similar to the compound were found to possess broad-spectrum antibacterial activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring can significantly influence the compound's potency and selectivity.

Modification PositionEffect on Activity
1-positionIncreased antifungal potency
3-positionEnhanced anticancer activity
Substituents on phenylImproved binding affinity to targets

Mechanism of Action

The mechanism of action of 2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of triazole and pyrimidine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications.

Biological Activity

The compound 2-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes multiple heterocycles: a triazole and a pyrimidine ring. The presence of these rings contributes to its biological activity by facilitating interactions with various biological targets.

Structural Formula

C16H15N7O\text{C}_{16}\text{H}_{15}\text{N}_7\text{O}

The biological activity of triazoles often stems from their ability to inhibit specific enzymes or interfere with cellular processes. For instance:

  • Antimicrobial Activity : Triazoles can inhibit the synthesis of ergosterol in fungal cell membranes, leading to increased membrane permeability and cell death.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis or metabolic pathways in pathogenic organisms.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties against a variety of pathogens. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Pathogen TypeMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

Antiviral Activity

The compound's structure suggests potential antiviral activity. Triazoles have been reported to inhibit viral replication by targeting viral enzymes.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effects of various triazole derivatives against resistant strains of bacteria. The compound demonstrated significant activity against E. coli and S. aureus, with MIC values comparable to established antibiotics.

Study 2: Antifungal Properties

In vitro assays showed that the compound effectively inhibited the growth of Candida albicans, suggesting it may be useful in treating fungal infections resistant to conventional therapies.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural features. Modifications at specific positions on the triazole or pyrimidine rings can enhance or diminish activity. For example:

  • Substituents on the phenyl group : Variations in electron-donating or withdrawing groups can significantly impact antimicrobial potency.
  • Triazole ring modifications : Altering substituents on the triazole ring has been shown to affect enzyme inhibition efficacy.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can multi-step yield optimization be achieved?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Cyclocondensation : Use phenylhydrazine derivatives with carbonyl-containing precursors (e.g., ethyl acetoacetate) to form triazole or pyrimidine cores .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in analogous compounds (e.g., 61% yield using CuSO₄ and sodium ascorbate in THF/H₂O at 50°C) .
  • Coupling Reactions : Amide bond formation between carboxylic acid and amine moieties using coupling agents like EDCI/HOBt .

Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic systems .
  • Catalyst Screening : Test copper(I) iodide vs. CuSO₄/ascorbate for triazole ring closure .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures purity (>95%) .

Table 1 : Example Synthesis Parameters from Analogous Compounds

StepReagents/ConditionsYieldReference
Triazole formationCuSO₄, sodium ascorbate, THF/H₂O, 50°C61%
Amide couplingEDCI, HOBt, DMF, rt75–85%

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on triazole (δ 7.8–8.2 ppm), pyrimidine (δ 8.5–9.0 ppm), and phenyl groups (δ 7.2–7.6 ppm). Integration ratios confirm stoichiometry .

  • ¹³C NMR : Carbonyl (C=O) signals at δ 165–170 ppm; aromatic carbons at δ 120–140 ppm .

    • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
    • IR Spectroscopy : Stretch frequencies for amide (1650–1680 cm⁻¹) and triazole (1450–1500 cm⁻¹) groups .

    Validation : Cross-check NMR coupling constants with X-ray-derived torsion angles to resolve ambiguities (e.g., planar vs. non-planar conformations) .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure, and what parameters ensure accuracy in bond length/angle determination?

Methodological Answer: SHELXL Workflow :

  • Data Integration : Use SHELXS for initial phase determination from X-ray diffraction data (λ = 0.710–1.541 Å) .
  • Refinement : In SHELXL , apply:
  • Restraints : For flexible moieties (e.g., phenyl rings), apply SIMU/DELU restraints to manage thermal motion .

  • Hydrogen Placement : Place geometrically (HFIX) or refine freely (AFIX 147) .

    • Validation : Check R-factor convergence (<5% Δ between R₁ and wR₂) and Fo/Fc maps for electron density mismatches .

    Critical Parameters :

    • Resolution : Aim for <1.0 Å data to resolve bond length differences (e.g., C-N: 1.32–1.35 Å) .
    • Twinned Data : Use TWIN/BASF commands for non-merohedral twinning .

    Table 2 : SHELXL Refinement Metrics (Hypothetical Example)

    MetricValueThreshold
    R₁ (%)3.8<5%
    wR₂ (%)9.2<10%
    CCDC DepositionYesMandatory

Q. How to resolve discrepancies between spectroscopic and crystallographic data (e.g., NMR coupling vs. X-ray torsion angles)?

Methodological Answer:

  • Case Study : If NMR suggests a planar triazole ring (J = 2.1 Hz), but X-ray shows a 10° torsion:
  • Dynamic Effects : Perform VT-NMR (-40°C to 80°C) to detect conformational flexibility .

  • DFT Calculations : Compare experimental torsion angles with gas-phase optimized structures (B3LYP/6-31G*) .

    • Software Tools : Use Mercury (CCDC) to overlay NMR-derived NOE contacts with crystal packing .

    Actionable Steps :

    • Re-refine X-ray data with alternative space groups (e.g., P2₁/c vs. P1̄).
    • Validate NMR assignments via 2D experiments (HSQC, HMBC) .

Q. How to design SAR studies evaluating the triazole-pyrimidine core’s role in biological target engagement?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace phenyl with 4-fluorophenyl) and assess activity .
  • Assays :
  • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (grid size: 25 ų) .

    • Data Analysis : Plot IC₅₀ vs. LogP to correlate lipophilicity and potency .

    Table 3 : Example SAR Data for Triazole Derivatives

    SubstituentIC₅₀ (nM)LogP
    Phenyl1202.8
    4-Fluorophenyl453.1
    4-Methoxyphenyl902.5

    Reference :

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